molecular formula C16H16N2O B12536266 7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 651733-81-2

7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12536266
CAS No.: 651733-81-2
M. Wt: 252.31 g/mol
InChI Key: YAMFQHWPHBDNII-UHFFFAOYSA-N
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Description

7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group and a dimethylphenyl group attached to an isoindoline core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 3,5-dimethylbenzaldehyde with an appropriate amine under controlled conditions. One common method involves the use of a reductive amination process, where the aldehyde is first converted to an imine intermediate, followed by reduction to yield the desired isoindoline derivative. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reaction is typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of catalytic hydrogenation. These methods allow for the efficient and large-scale production of the compound while maintaining high purity and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound have shown promise as potential therapeutic agents. Research has focused on their use as inhibitors of specific enzymes or receptors, which could lead to the development of new treatments for diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science and manufacturing.

Mechanism of Action

The mechanism of action of 7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the aromatic ring allow the compound to form hydrogen bonds and π-π interactions with its targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one: This compound is unique due to its specific substitution pattern on the isoindoline core.

    2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one: Lacks the amino group, resulting in different reactivity and applications.

    7-Amino-2-phenyl-2,3-dihydro-1H-isoindol-1-one: Similar structure but without the dimethyl substitution on the phenyl ring, leading to different chemical properties.

Uniqueness

The presence of both the amino group and the dimethylphenyl group in this compound provides a unique combination of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

651733-81-2

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

7-amino-2-(3,5-dimethylphenyl)-3H-isoindol-1-one

InChI

InChI=1S/C16H16N2O/c1-10-6-11(2)8-13(7-10)18-9-12-4-3-5-14(17)15(12)16(18)19/h3-8H,9,17H2,1-2H3

InChI Key

YAMFQHWPHBDNII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC3=C(C2=O)C(=CC=C3)N)C

Origin of Product

United States

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